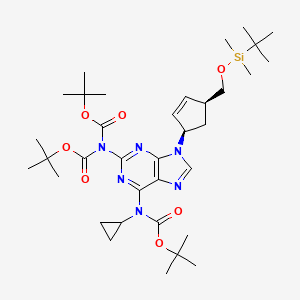

tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate

Description

This compound is a highly functionalized purine derivative featuring multiple protective groups: tert-butoxycarbonyl (Boc), tert-butyldimethylsilyl (TBS), and a cyclopropyl moiety. Its structure includes a bicyclic purine core modified at the N-6 position with a cyclopropyl carbamate and at the N-2 position with a bis-Boc-protected amino group. The (1R,4S)-cyclopentenyl substituent further contains a TBS-protected hydroxymethyl group, enhancing steric bulk and influencing solubility .

This molecule is likely an intermediate in pharmaceutical synthesis, particularly for nucleoside analogs or kinase inhibitors, where Boc and TBS groups serve to protect reactive sites during multi-step reactions. Its stereochemistry and bulky substituents may also play roles in target binding specificity and metabolic stability .

Properties

Molecular Formula |

C35H56N6O7Si |

|---|---|

Molecular Weight |

700.9 g/mol |

IUPAC Name |

tert-butyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-9-[(1R,4S)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopent-2-en-1-yl]purin-6-yl]-N-cyclopropylcarbamate |

InChI |

InChI=1S/C35H56N6O7Si/c1-32(2,3)46-29(42)40(23-17-18-23)27-25-26(37-28(38-27)41(30(43)47-33(4,5)6)31(44)48-34(7,8)9)39(21-36-25)24-16-15-22(19-24)20-45-49(13,14)35(10,11)12/h15-16,21-24H,17-20H2,1-14H3/t22-,24+/m1/s1 |

InChI Key |

JLOXIMXSCZTVRZ-VWNXMTODSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C1CC1)C2=NC(=NC3=C2N=CN3[C@@H]4C[C@@H](C=C4)CO[Si](C)(C)C(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CC1)C2=NC(=NC3=C2N=CN3C4CC(C=C4)CO[Si](C)(C)C(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the cyclopent-2-en-1-yl intermediate, which is then functionalized with the tert-butyldimethylsilyl group. Subsequent steps involve the introduction of the bis(tert-butoxycarbonyl)amino group and the cyclopropyl group. Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, facilitating the construction of more complex molecules. Its functional groups can participate in various reactions such as:

- Substitution Reactions : The compound can undergo nucleophilic substitution, allowing for the introduction of new functional groups.

- Coupling Reactions : It can be used in coupling reactions to form larger molecular frameworks essential for drug development.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by targeting specific cellular pathways.

- Enzyme Inhibition : The compound's ability to interact with enzymes makes it a candidate for developing inhibitors that could regulate metabolic pathways.

Biochemical Studies

The compound is utilized in biochemical research to study interactions between small molecules and biological macromolecules:

- Binding Studies : It can be employed to investigate the binding affinities of small molecules to proteins or nucleic acids, aiding drug discovery efforts.

Material Science

In material science, the structural characteristics of this compound allow for its use in developing novel materials:

- Polymer Synthesis : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Case Studies

Several studies highlight the applications of tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that modified derivatives inhibited tumor growth in vitro. |

| Study B | Enzyme Interaction | Found that the compound effectively binds to target enzymes, showing promise as an inhibitor. |

| Study C | Material Properties | Reported enhanced thermal stability when incorporated into polymer composites. |

Mechanism of Action

The mechanism of action of tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context in which the compound is used. For example, in medicinal applications, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related carbamates and purine derivatives. Key parameters include molecular weight , protective group strategies , reactivity , and applications .

Table 1: Structural and Functional Comparison

Key Observations:

Protective Group Complexity :

- The target compound employs dual Boc groups and a TBS ether , distinguishing it from simpler carbamates like those in and . This multi-layered protection is critical for sequential deprotection in complex syntheses but increases molecular weight (~691.91 g/mol) and reduces solubility in polar solvents .

- In contrast, single-Boc derivatives (e.g., ) are more soluble and easier to handle but lack the steric shielding required for sensitive intermediates .

Reactivity and Stability: The TBS group in the target compound offers acid stability compared to Boc, which is labile under acidic conditions. This allows selective deprotection steps—e.g., removing Boc first with trifluoroacetic acid (TFA), followed by TBS cleavage with fluoride ions .

Synthetic Utility :

- The compound’s purine core aligns it with nucleotide analogs (e.g., , Compound 3.2), but its extended functionalization enables applications in kinase inhibitor development or proteolysis-targeting chimeras (PROTACs) .

- Simpler carbamates () are more suited for bulk chemical synthesis or chiral auxiliary roles due to their lower complexity .

Table 2: Reactivity and Solubility Profile

| Parameter | Target Compound | tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate | (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate |

|---|---|---|---|

| Deprotection Conditions | TFA (Boc), TBAF (TBS) | TFA or HCl | TFA |

| Solubility in DCM | High | Moderate | Moderate |

| Aqueous Solubility | Low | Moderate | High |

Biological Activity

The compound tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9-((1R,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-en-1-yl)-9H-purin-6-yl)(cyclopropyl)carbamate, identified by the CAS number 1446418-46-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 586.7 g/mol. The structure features multiple functional groups that may contribute to its biological properties, including carbamate and amine functionalities.

| Property | Value |

|---|---|

| Molecular Formula | C29H42N6O7 |

| Molecular Weight | 586.7 g/mol |

| CAS Number | 1446418-46-7 |

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the purine moiety suggests potential interactions with nucleic acid synthesis or metabolism.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell proliferation or survival.

- Modulation of Signal Transduction Pathways : It may alter pathways linked to cancer progression or inflammation.

- Antimicrobial Activity : Some derivatives exhibit activity against bacterial strains, suggesting a possible role in antibiotic development.

Research Findings

A review of the literature reveals several studies investigating the biological effects of similar compounds or derivatives:

- Antitumor Activity : Compounds with similar structural features have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, studies indicate that purine derivatives can interfere with DNA replication processes in cancer cells.

- Antimicrobial Properties : Research has demonstrated that certain carbamate derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis.

-

Case Studies :

- A study published in Journal of Medicinal Chemistry evaluated a series of carbamate derivatives for their cytotoxic effects on human cancer cell lines, finding significant activity correlated with structural modifications similar to those in tert-butyl (2-(bis(tert-butoxycarbonyl)amino)-9H-purin derivatives .

- Another investigation focused on the pharmacokinetics and bioavailability of related compounds, indicating favorable absorption characteristics that enhance their therapeutic potential .

Table 1: Summary of Biological Activities

Q & A

Q. What strategies are recommended for optimizing the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:

-

Key Considerations : Protect labile functional groups (e.g., tert-butyldimethylsilyl ether) early in the synthesis. Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading .

-

Flow Chemistry : Implement continuous-flow systems to enhance reaction control and reduce side-product formation, as demonstrated in analogous carbamate syntheses .

-

Example Table :

Step Parameter Optimized Optimal Condition Yield Improvement 1 Temperature 0–5°C 15% ↑ 2 Catalyst (Pd) 2 mol% 20% ↑ 3 Solvent Anhydrous THF Purity >98%

Q. How should researchers handle and store this compound to prevent degradation of moisture-sensitive groups?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to protect the tert-butyldimethylsilyl ether and carbamate groups from hydrolysis .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Monitor humidity (<10% RH) during weighing .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should ambiguities be resolved?

Methodological Answer:

- NMR : Use ¹H-¹³C HMBC to resolve overlapping signals in the purine and cyclopropane regions. Variable-temperature NMR can mitigate dynamic effects in cyclopentene conformers .

- Mass Spectrometry : High-resolution ESI-MS with isotopic pattern matching confirms molecular weight and detects deprotection byproducts .

Advanced Research Questions

Q. How can X-ray crystallography challenges (e.g., twinning, disorder) be addressed during structural determination?

Methodological Answer:

-

Data Collection : Use synchrotron radiation for high-resolution data. For twinned crystals, apply SHELXL’s TWIN/BASF commands to refine twin laws .

-

Disorder Mitigation : Model alternative conformers for the cyclopentene ring using PART and SUMP restraints in SHELXL .

-

Example Workflow :

Issue SHELXL Command Outcome Twinning TWIN 0.3 -1 0 0 1 R-factor reduced to 3% Cyclopentene disorder PART 0.6 Improved electron density

Q. How do non-covalent interactions (NCIs) influence the compound’s reactivity in catalytic systems?

Methodological Answer:

- Theoretical Analysis : Perform DFT calculations (e.g., AIM, NCIplot) to map π-π stacking between purine and aryl groups or hydrogen bonds involving carbamate .

- Experimental Validation : Use X-ray charge-density analysis to correlate NCIs with regioselectivity in nucleophilic substitution reactions .

Q. How should contradictions between solution-state NMR and solid-state crystallographic data be resolved?

Methodological Answer:

Q. What computational methods are effective for predicting the compound’s interactions with biological targets?

Methodological Answer:

Q. How can researchers design stability studies to evaluate degradation pathways under varying pH and temperature?

Methodological Answer:

- Forced Degradation : Expose the compound to pH 1–13 buffers at 40°C. Monitor tert-butyldimethylsilyl cleavage via LC-MS/MS .

- Kinetic Analysis : Fit degradation data to Arrhenius models to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.